N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide

Medicinal Chemistry Physicochemical Profiling SAR

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule belonging to the 2-phenylthiazole-4-carboxamide class, a scaffold with documented cytotoxic and apoptogenic potential against human carcinoma cell lines. The compound features a 2-phenyl-1,3-thiazole-4-carboxamide core linked via an amide bond to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety.

Molecular Formula C19H18N2O2S2
Molecular Weight 370.49
CAS No. 1448136-08-0
Cat. No. B2606523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide
CAS1448136-08-0
Molecular FormulaC19H18N2O2S2
Molecular Weight370.49
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
InChIInChI=1S/C19H18N2O2S2/c1-24-15-9-7-13(8-10-15)17(22)11-20-18(23)16-12-25-19(21-16)14-5-3-2-4-6-14/h2-10,12,17,22H,11H2,1H3,(H,20,23)
InChIKeyZXNIHICBHLZXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1448136-08-0): Structural Identity and Procurement-Relevant Profile


N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule belonging to the 2-phenylthiazole-4-carboxamide class, a scaffold with documented cytotoxic and apoptogenic potential against human carcinoma cell lines [1]. The compound features a 2-phenyl-1,3-thiazole-4-carboxamide core linked via an amide bond to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety. Computed physicochemical properties include a molecular formula of C19H18N2O2S2, molecular weight of 370.49 g/mol, XLogP3 of 3.6, topological polar surface area (TPSA) of 116 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [2]. The methylthio (–SCH3) substituent at the para-position of the phenyl ring and the secondary alcohol on the ethyl linker constitute the primary sites of structural differentiation from other 2-phenylthiazole-4-carboxamide analogs in the public literature.

Why N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide Cannot Be Substituted with Generic 2-Phenylthiazole-4-Carboxamide Analogs


Within the 2-phenylthiazole-4-carboxamide chemotype, subtle structural modifications to the phenylacetamido pendent produce substantial shifts in cytotoxic potency and cell-line selectivity. The Aliabadi et al. (2010) structure–activity relationship (SAR) study demonstrated that moving a single methoxy substituent from the 4-position (compound 9j, Caco-2 IC50 = 1.88 μg/mL) to the 2-position (compound 9h) alters the activity profile across T47D, Caco-2, and HT-29 cell lines [1]. The target compound incorporates a para-methylthio (–SCH3) group and a secondary alcohol linker not represented in that published series. The –SCH3 group differs electronically (σp ≈ 0.00) and sterically from the –OCH3 (σp ≈ -0.27), –F, and –Cl substituents characterized in the 2010 SAR [1]; it also introduces a metabolically labile sulfur center susceptible to oxidation (sulfoxide/sulfone formation) [2]. Consequently, potency, selectivity, and pharmacokinetic behavior inferred from literature analogs cannot be reliably extrapolated to this compound without empirical verification.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide: Procurement Decision Support


Para-Methylthio Substituent Confers Distinct Lipophilicity and Electronic Character Relative to Methoxy and Halo Analogs

The target compound's computed XLogP3 of 3.6 is approximately 0.9–1.2 log units higher than values predicted for the corresponding para-methoxy (estimated XLogP3 ≈ 2.7) and para-fluoro (estimated XLogP3 ≈ 2.8) 2-phenylthiazole-4-carboxamide analogs from the Aliabadi 2010 series, using the same computational methodology [1][2]. The methylthio group contributes greater hydrophobic surface area and reduced hydrogen-bond acceptor character relative to methoxy, potentially affecting membrane permeability, plasma protein binding, and CYP450 interaction profiles [2].

Medicinal Chemistry Physicochemical Profiling SAR

Topological Polar Surface Area (TPSA) of 116 Ų Positions the Compound in the Central Nervous System (CNS)-Permeable Range Relative to Higher-TPSA Analogs

The target compound's computed TPSA of 116 Ų falls below the widely cited 140 Ų threshold for likely CNS penetration and is approximately 9–15 Ų lower than the TPSA of analogs bearing additional hydrogen-bonding substituents (e.g., a dihydroxypropyl side chain or an extra carboxamide group on the phenyl ring) [1][2]. Together with its XLogP3 of 3.6, the compound occupies a CNS-accessible physicochemical space (TPSA < 140 Ų, log P 1–4) distinct from more polar 2-phenylthiazole-4-carboxamide derivatives that exceed the TPSA threshold [1].

ADME Blood-Brain Barrier Drug Design

Methylthio (–SCH3) Substituent Introduces a Metabolic Soft Spot Absent in Methoxy (–OCH3) and Halo Analogs

The para-methylthio group is a known substrate for cytochrome P450-mediated S-oxidation (forming sulfoxide and sulfone metabolites) and flavin-containing monooxygenase (FMO) activity, pathways not accessible to the methoxy-substituted analogs prevalent in the Aliabadi 2010 SAR [1]. Thioether oxidation can significantly alter polarity (log P reduction of ~1–2 units upon S-oxidation), hydrogen-bonding capacity, and target binding, introducing a metabolic liability or a prodrug activation route depending on the therapeutic context [2]. The para-methoxy analog 9j (IC50 = 1.88 μg/mL, Caco-2) lacks this oxidative pathway, making the methylthio compound mechanistically and metabolically divergent.

Drug Metabolism Metabolic Stability Pharmacokinetics

Secondary Alcohol on the Ethyl Linker Provides a Hydrogen Bond Donor Site Not Present in Methylene-Linked Analogs from the Aliabadi Series

All compounds in the 2010 Aliabadi SAR series (9a–j) feature a benzylamine-type linker (–CH2–NH–CO–) without a hydroxyl group on the ethylene bridge [1]. The target compound's secondary alcohol (–CH(OH)–CH2–NH–CO–) introduces an additional hydrogen bond donor (total HBD count = 2 vs. 1 for compounds 9a–j), which can participate in target binding or alter solvation/desolvation energetics [2]. The alcohol also introduces a chiral center (undefined stereochemistry in the commercial sample), adding a stereochemical dimension to SAR exploration.

Medicinal Chemistry Molecular Recognition Ligand Efficiency

Critical Evidence Gap: No Published Direct Comparative Biological Data Available for This Compound

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and ZINC databases as of 2026-04-29 returned no peer-reviewed studies, patent examples, or public bioassay records containing quantitative IC50, Ki, EC50, or cell viability data for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1448136-08-0). All biological activity claims associated with this compound on vendor websites reference the general thiazole carboxamide class, not this specific molecule [1]. The compound's PubChem Substance record (SID 71803828, ZINC03119666) is revoked and contains no bioactivity annotations [2]. Consequently, no direct head-to-head biological comparison with any analog can be made at this time. All differentiation claims above are derived from computed physicochemical properties and class-level metabolic and SAR inference from structurally related 2-phenylthiazole-4-carboxamide derivatives [3].

Data Transparency Procurement Risk Assay Development

Recommended Research and Industrial Application Scenarios for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide


Expanding the 2-Phenylthiazole-4-Carboxamide SAR Beyond Methoxy/Halo Substitution: Para-Methylthio Probe

The Aliabadi 2010 SAR established that para-substitution with methoxy (9j, Caco-2 IC50 = 1.88 μg/mL) and meta-substitution with fluoro (9e, pan-cell-line IC50 < 10 μg/mL) confer cytotoxic activity, but the series is limited to –OCH3, –F, –Cl, and –Br [1]. Procuring the target compound enables expansion of the SAR into sulfur-containing substituents (–SCH3), providing data on the electronic (σp ≈ 0.00) and steric tolerance at the para-position. This directly addresses a gap in the published SAR landscape and can serve as a probe for thioether-metabolizing enzyme activity in cancer cell lines.

CNS-Penetrant 2-Phenylthiazole-4-Carboxamide Screening Based on Favorable TPSA and log P Profile

With a computed TPSA of 116 Ų (below the 140 Ų CNS threshold) and XLogP3 of 3.6, the compound occupies physicochemical space consistent with passive BBB penetration [1][2]. This differentiates it from more polar 2-phenylthiazole-4-carboxamide analogs that exceed the TPSA threshold. Screening this compound in CNS tumor lines (e.g., U87 glioblastoma, SKNMC neuroblastoma) or primary neuronal assays may reveal activities not observable with higher-TPSA analogs. This application is supported by established TPSA-based CNS drug design principles [1].

Metabolic Stability Profiling: Thioether Oxidation as a Clearance Mechanism or Prodrug Strategy

The para-methylthio group is susceptible to P450- and FMO-mediated S-oxidation, a metabolic pathway not available to the methoxy-substituted analogs in the Aliabadi 2010 series [1][2]. Procuring this compound allows head-to-head metabolic stability comparison with the para-methoxy analog in liver microsome or hepatocyte assays, quantifying the impact of S-oxidation on intrinsic clearance and metabolite identification. If rapid S-oxidation is confirmed, the compound may serve as a prodrug scaffold where the sulfoxide or sulfone metabolite represents the active species [2].

Chiral Resolution and Stereochemistry-Dependent Activity Profiling

The secondary alcohol on the ethyl linker generates a chiral center with undefined stereochemistry in commercially available samples. For procurement, this represents an opportunity to commission enantiomerically pure synthesis or chiral chromatographic separation and test each enantiomer independently in cytotoxicity or target-binding assays. Stereochemistry-dependent differentiation is a key driver of IP position and lead optimization and cannot be explored with the achiral benzylamine-linked analogs from the Aliabadi 2010 series [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.